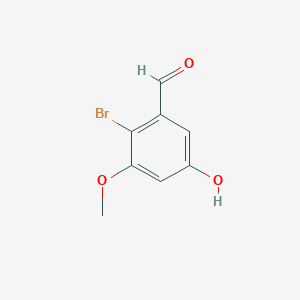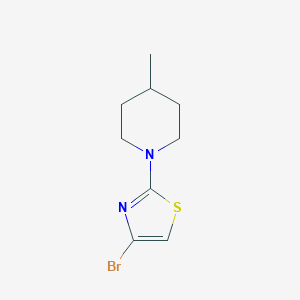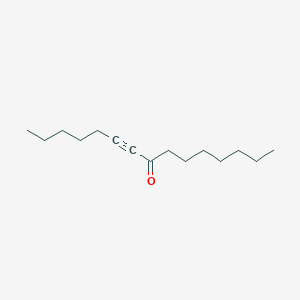![molecular formula C13H11I2NO3 B14130979 Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate CAS No. 73511-40-7](/img/structure/B14130979.png)
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two iodine atoms at the 5 and 7 positions of the quinoline ring, which is linked to an ethyl acetate group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the reaction of 5,7-diiodoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce deiodinated quinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and the quinoline ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound can interfere with biological pathways, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate can be compared with other quinoline derivatives such as:
5,7-Dichloroquinolin-8-yl acetate: Similar in structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activity.
8-Hydroxyquinoline: Lacks the ethyl acetate group and iodine atoms, resulting in distinct chemical and biological properties.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which confer unique chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
73511-40-7 |
|---|---|
Molekularformel |
C13H11I2NO3 |
Molekulargewicht |
483.04 g/mol |
IUPAC-Name |
ethyl 2-(5,7-diiodoquinolin-8-yl)oxyacetate |
InChI |
InChI=1S/C13H11I2NO3/c1-2-18-11(17)7-19-13-10(15)6-9(14)8-4-3-5-16-12(8)13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
FPPPOIGMYDDPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C2=C1N=CC=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)













